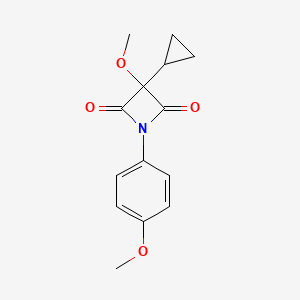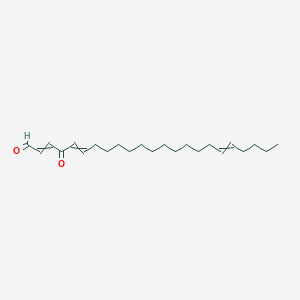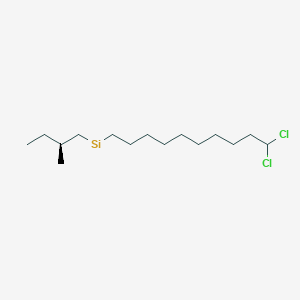![molecular formula C13H19N3O3 B14281128 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide CAS No. 163840-93-5](/img/structure/B14281128.png)
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a benzyl group, and a methoxymethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide typically involves multiple steps. One common method involves the reaction of D-Serine with benzylchloroformate and magnesium oxide in diethyl ether to produce ®-N-(benzyloxycarbonyl)serine. This intermediate is then treated with benzylamine in the presence of 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit glycosyltransferase enzymes, thereby affecting glycosylation processes in cells . The compound’s structure allows it to bind to these enzymes and disrupt their normal function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-N-benzyl-2-(methoxyamino)acetamide: This compound is structurally similar but has a methoxyamino group instead of a methoxymethylamino group.
N-(2-hydroxyphenyl)acetamide: Another similar compound with a hydroxyphenyl group instead of a benzyl group.
Uniqueness
2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit glycosylation processes and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
163840-93-5 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide |
InChI |
InChI=1S/C13H19N3O3/c1-10(17)16-12(15-9-19-2)13(18)14-8-11-6-4-3-5-7-11/h3-7,12,15H,8-9H2,1-2H3,(H,14,18)(H,16,17) |
InChI Key |
CQMZBHDKHVAQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)










